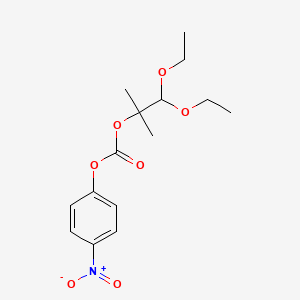

2-(1,1-Diethoxy-2-methyl)propyl 4'-Nitrophenyl Carbonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

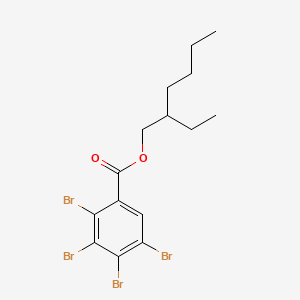

“2-(1,1-Diethoxy-2-methyl)propyl 4’-Nitrophenyl Carbonate” is a chemical compound with the molecular formula C15H21NO7 . It’s a labelled analogue of 2-(1,1-Diethoxy-2-methyl)propyl 4’-Nitrophenyl Carbonate, which is an intermediate in the preparation of Docetaxel Metabolites .

Molecular Structure Analysis

The compound has a molecular weight of 333.37 . Its IUPAC name is 1,1,1,3,3,3-hexadeuterio-2-(diethoxymethyl)propan-2-yl carbonate .Physical And Chemical Properties Analysis

The compound is soluble in Chloroform, Dichloromethane, and Ethyl Acetate . It appears as a white solid .Applications De Recherche Scientifique

Palladium-Catalyzed Annulation

Palladium-catalyzed annulation of aryl-1,2-diols with propargylic carbonates, including methyl 1-methylprop-2-ynyl carbonate, has been studied for the synthesis of dihydro-benzodioxines. This research provides insights into the regioselectivities observed in reactions involving nitro-substituted diphenols, demonstrating the role of electronic and steric effects in determining product distribution (Labrosse, Lhoste, Delbecq, & Sinou, 2003).

Kinetics and Mechanism Studies

The kinetics and mechanisms of the aminolysis and phenolysis of nitrophenyl carbonates have been extensively studied, revealing the intricacies of nucleophilic substitution reactions. These studies contribute to a deeper understanding of reaction mechanisms, including the formation of intermediates and the influence of substituents on reaction rates (Castro, Aliaga, Campodónico, & Santos, 2002).

Synthesis of Functionalized Tetramic Acids

Research on the synthesis of functionalized tetramic acids and 2-amino-4-pyrrolinones using a p-nitrophenyl carbonate linker demonstrates the utility of nitrophenyl carbonates in the preparation of complex organic molecules. This work highlights the versatility of these reagents in organic synthesis, offering a route to optically active compounds with potential biological activity (Prousis, Detsi, & Igglessi-Markopoulou, 2005).

Solid-Phase Synthesis Techniques

Developments in solid-phase synthesis techniques using activated nitrophenyl carbonate linkers have been reported. These methods facilitate the efficient production of diverse substituted aminofuranones, showcasing the role of nitrophenyl carbonate derivatives in modern synthetic chemistry (Matiadis, Prousis, & Igglessi-Markopoulou, 2009).

Molecular Crystal Structure Analysis

The molecular crystal structure analysis of compounds synthesized from nitrophenyl carbonates provides essential data for understanding the molecular arrangements and interactions within crystalline materials. These studies are crucial for the development of materials with specific properties, including pharmaceuticals and advanced materials (Maru & Shah, 2013).

Propriétés

IUPAC Name |

(1,1-diethoxy-2-methylpropan-2-yl) (4-nitrophenyl) carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO7/c1-5-20-13(21-6-2)15(3,4)23-14(17)22-12-9-7-11(8-10-12)16(18)19/h7-10,13H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQOVDVGEWOCIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(C)(C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,1-Diethoxy-2-methyl)propyl 4'-Nitrophenyl Carbonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrrolo[1,2-a]pyrazin-1(2H)-one, hexahydro-7-mercapto-4-methyl-, [4R-(4-alpha-,7-alpha-,8a-ba-)]- (9](/img/no-structure.png)

![[6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-carbamic Acid 2-[(2-Hydroxyethyl)sulfonyl]ethyl Ester](/img/structure/B587454.png)